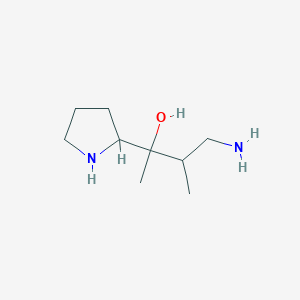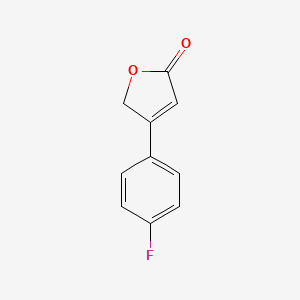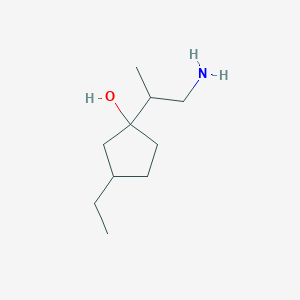
1-(1-Aminopropan-2-yl)-3-ethylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminopropan-2-yl)-3-ethylcyclopentan-1-ol is a compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group and a hydroxyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-yl)-3-ethylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylcyclopentanone with 1-aminopropan-2-ol under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminopropan-2-yl)-3-ethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(1-Aminopropan-2-yl)-3-ethylcyclopentanone.
Reduction: Formation of 1-(1-Aminopropan-2-yl)-3-ethylcyclopentane.
Substitution: Formation of 1-(1-Aminopropan-2-yl)-3-ethylcyclopentyl halides or esters.
Scientific Research Applications
1-(1-Aminopropan-2-yl)-3-ethylcyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)-3-ethylcyclopentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups.
3-Ethylcyclopentanone: A ketone with a similar cyclopentane ring structure.
1-(1-Aminopropan-2-yl)-3-methylcyclopentan-1-ol: A compound with a similar structure but different alkyl substitution.
Uniqueness
1-(1-Aminopropan-2-yl)-3-ethylcyclopentan-1-ol is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-3-ethylcyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-3-9-4-5-10(12,6-9)8(2)7-11/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
RVJQYCNDUKKCMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



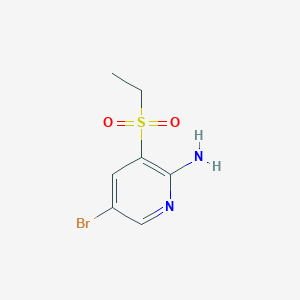
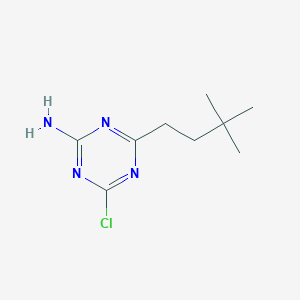
![4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13202453.png)

![{[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine](/img/structure/B13202473.png)
![N-[1-(furan-2-yl)ethyl]cyclopropanamine](/img/structure/B13202481.png)

![5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13202491.png)
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13202498.png)

